Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Overview
Description
Preparation Methods
The synthesis of Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate typically involves the reaction of iodobenzene with 2,4,6-trimethoxyphenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) and a base like potassium carbonate . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation Reactions: The compound can act as an oxidizing agent in certain organic transformations.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as dichloromethane, and oxidizing agents like m-CPBA . Major products formed from these reactions depend on the specific nucleophile or substrate used but often include arylated compounds .
Scientific Research Applications
Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate exerts its effects involves the transfer of the aryl group to a nucleophile. The iodonium ion acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile . This process is often metal-free, making it an attractive option for green chemistry applications .
Comparison with Similar Compounds
Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate is unique compared to other hypervalent iodine compounds due to its high reactivity and selectivity in arylation reactions . Similar compounds include:
Phenyl(2,4,6-trimethoxyphenyl)iodonium triflate: Another hypervalent iodine compound used in similar arylation reactions.
Diphenyliodonium salts: These compounds are also used in arylation but may require different reaction conditions and offer varying reactivity.
(Diacetoxyiodo)benzene: Commonly used as an oxidizing agent in organic synthesis.
This compound stands out due to its ability to perform metal-free arylation efficiently and selectively .
Properties
IUPAC Name |
4-methylbenzenesulfonate;phenyl-(2,4,6-trimethoxyphenyl)iodanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IO3.C7H8O3S/c1-17-12-9-13(18-2)15(14(10-12)19-3)16-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-10H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMRLZODUITOC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936326-60-2 | |
Record name | Phenyl(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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